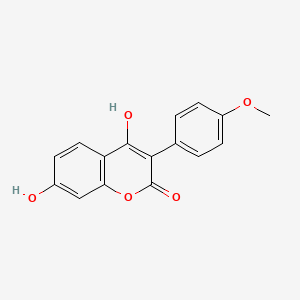
5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C15H15F3N2O2S and its molecular weight is 344.35. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Researchers utilize Nilutamide as a building block in synthetic chemistry. It can be modified to prepare 2-substituted adducts, which serve as intermediates for synthesizing various compounds. For instance, it contributes to the synthesis of β-enaminones, polyhydroquinoline derivatives, and spirocyclopentanols .
- The 3,5-bis(trifluoromethyl)phenyl motif found in Nilutamide plays a crucial role in H-bond catalysts. These catalysts facilitate organic transformations by promoting specific reactions through hydrogen bonding. Researchers have explored this motif extensively in supramolecular chemistry .
- Nilutamide has been studied crystallographically to understand its molecular structure. These studies provide insights into its conformation, intermolecular interactions, and solid-state properties. For example, a crystal structure analysis of a related compound sheds light on its arrangement in the solid state .
Synthetic Chemistry and Organic Transformations
H-Bond Catalysts and Supramolecular Chemistry
Crystallography and Structural Studies
Propriétés
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-14(2)7-11(21)13(12(22)8-14)20-19-9-3-5-10(6-4-9)23-15(16,17)18/h3-6,21H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKLKCWOAICFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)SC(F)(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)


![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)


![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)
